Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Overview
Description
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a derivative of thiophene, a sulfur-containing heterocyclic compound . It has been synthesized and screened for its anticancer, antimicrobial, and anti-diabetic activities .
Synthesis Analysis
The DDTD derivatives have been synthesized using a series of reactions . The novel synthesized compounds were characterized by 1H, 13C NMR, MS, and FT-IR analyses .Molecular Structure Analysis
The molecular structure of DDTD and its derivatives were confirmed by 1H, 13C NMR, and HRMS .Chemical Reactions Analysis
The DDTD derivatives have been synthesized and screened for their anticancer, antimicrobial, and anti-diabetic activities . The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane afforded a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of DDTD and its derivatives were characterized by 1H, 13C NMR, MS, and FT-IR analyses .Scientific Research Applications
Antitumor and Antiviral Applications
A notable application of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives is in the field of medicinal chemistry, specifically in antitumor and antiviral therapy. Schiff bases and amides of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been synthesized and evaluated for their effectiveness against various human cancer cell lines and influenza viruses, showing promising results as lead compounds for drug discovery (Bozorov et al., 2017).
Corrosion Inhibition
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been used as corrosion inhibitors for mild steel in acidic environments. Their efficiency in preventing corrosion was observed to increase with concentration and exhibited properties of mixed inhibitors (Yadav et al., 2014).
Material Chemistry and Electrochromism
In the realm of material chemistry, derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been explored for their electrochromic properties. A copolymer with 3,4-ethylenedioxythiophene demonstrated multicolor electrochromic properties, indicating potential use in camouflage and full-color electrochromic devices (Algi et al., 2013).
Sensing and Detection Applications
These compounds have also shown promise in sensing applications. A study revealed that thin films of certain azo dye derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate are highly sensitive to iodine vapor, suggesting potential use in fluorescence sensors (Shokr et al., 2021). Another study developed an efficient Hg(II) ionic probe based on diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate, indicating its applicability in environmental remediation and public health (Rahman et al., 2020).
properties
IUPAC Name |
diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZCHDINMZWYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357003 | |
Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14719345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
CAS RN |
80691-81-2 | |
Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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